Hsp90α Binding Affinity: Sulfinyl vs. Sulfanyl vs. Sulfonyl Oxidative Series
In a fluorescence polarization displacement assay using GM-BODIPY probe against mouse Hsp90α, the sulfinyl derivative exhibits an EC50 of 76,500 nM, representing a 25-fold reduction in binding affinity compared to the corresponding sulfanyl (sulfide) analog (EC50 = 3,100 nM) [1][2]. The sulfonyl (sulfone) analog shows EC50 > 50,000 nM, confirming the SAR trend that oxidation progressively weakens Hsp90 binding [3][4].
| Evidence Dimension | Hsp90α binding affinity (EC50, fluorescence polarization displacement) |
|---|---|
| Target Compound Data | EC50 = 76,500 nM (7.65E+4 nM) |
| Comparator Or Baseline | Sulfanyl analog: EC50 = 3,100 nM (3.10E+3 nM); Sulfonyl analog: EC50 > 50,000 nM (>5.00E+4 nM) |
| Quantified Difference | 25-fold weaker than sulfanyl; approximately 1.5-fold ambiguity relative to sulfonyl |
| Conditions | Displacement of 5 nM GM-BODIPY from mouse Hsp90α |
Why This Matters
This quantitative oxidation-state SAR enables researchers to select the appropriate sulfur oxidation level for titration of Hsp90 inhibition potency in experimental systems.
- [1] BindingDB BDBM50165269: EC50 = 7.65E+4 nM for 9-Butyl-8-(3,4,5-trimethoxy-benzenesulfinyl)-9H-purin-6-ylamine (mouse Hsp90α). View Source
- [2] BindingDB BDBM50165318: EC50 = 3.10E+3 nM for 9-Butyl-8-(3,4,5-trimethoxy-phenylsulfanyl)-9H-purin-6-ylamine (mouse Hsp90α). View Source
- [3] BindingDB BDBM50165304: EC50 > 5.00E+4 nM for 9-Butyl-8-(3,4,5-trimethoxy-benzenesulfonyl)-9H-purin-6-ylamine (mouse Hsp90α). View Source
- [4] Llauger L, et al. J Med Chem. 2005;48(8):2892-2905. PMID: 15828828. View Source
